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molecular formula C7H15NO2 B556007 2-Aminoheptanoic acid CAS No. 1115-90-8

2-Aminoheptanoic acid

Cat. No. B556007
M. Wt: 145.2 g/mol
InChI Key: RDFMDVXONNIGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312208B2

Procedure details

To a suspension of 2.18 g of 2-aminoheptanoic acid in 50 ml of methanol was dropwise added 2.19 g of thionyl chloride (manufactured by WAKO PURE CHEMICAL INDUSTRIES LTD.), and the mixture was stirred overnight at 60° C. Methanol and thionyl chloride were removed by evaporation and the residue was washed with 20 ml of ether to obtain 2.84 g of the title compound.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[C:3]([OH:5])=[O:4].S(Cl)([Cl:13])=O.[CH3:15]O>>[ClH:13].[NH2:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[C:3]([O:5][CH3:15])=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
NC(C(=O)O)CCCCC
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2.19 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methanol and thionyl chloride were removed by evaporation
WASH
Type
WASH
Details
the residue was washed with 20 ml of ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.NC(C(=O)OC)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.84 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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